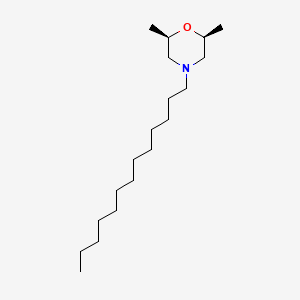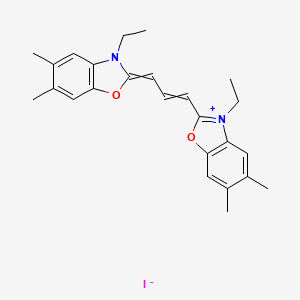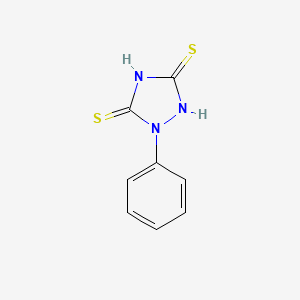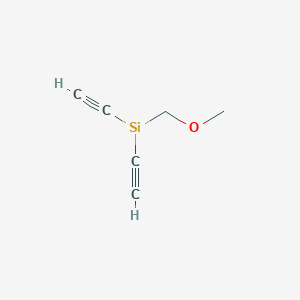
1,1'-(Methyleneditellanyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Methyleneditellanyl)dibenzene: is an organotellurium compound characterized by the presence of a methylene bridge connecting two benzene rings through tellurium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Methyleneditellanyl)dibenzene can be synthesized through the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tellurium-carbon bond being facilitated by the nucleophilic substitution of the chloride ion by the telluride ion.
Industrial Production Methods: While specific industrial production methods for 1,1’-(Methyleneditellanyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Methyleneditellanyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nitration (using nitric acid and sulfuric acid), sulfonation (using sulfur trioxide or oleum), halogenation (using halogens like chlorine or bromine).
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Original 1,1’-(Methyleneditellanyl)dibenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,1’-(Methyleneditellanyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and bonding characteristics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Methyleneditellanyl)dibenzene involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress, which may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1,1’-(Methylenedisulfanyl)dibenzene: Contains sulfur atoms instead of tellurium.
1,1’-(Methylenediselenyl)dibenzene: Contains selenium atoms instead of tellurium.
1,1’-(Methylenedioxo)dibenzene: Contains oxygen atoms instead of tellurium.
Comparison: 1,1’-(Methyleneditellanyl)dibenzene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium compounds generally exhibit higher reactivity and different electronic properties, making them valuable in specific applications where other chalcogen compounds may not be suitable.
Propriétés
Numéro CAS |
55136-88-4 |
|---|---|
Formule moléculaire |
C13H12Te2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
phenyltellanylmethyltellanylbenzene |
InChI |
InChI=1S/C13H12Te2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
HSZRXWGZAYDCJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]C[Te]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)




![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)



